molecular formula C16H17N3OS B2433564 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one CAS No. 1797020-32-6

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2433564
CAS No.: 1797020-32-6
M. Wt: 299.39
InChI Key: BAGVVJDSXHHECG-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one is a chemical compound designed for research and development purposes. Its structure incorporates a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold, a chemotype of significant interest in medicinal chemistry due to its relevance in developing inhibitors for various biological targets . The molecule is further functionalized with a phenylthio-propane moiety, which may influence its physicochemical properties and biological activity. The dihydropyridopyrimidine core structure is recognized as a privileged scaffold in drug discovery. Research on similar analogues has demonstrated practical applications in the development of inhibitors for enzymes like DGAT-1 and Erk2 kinase , highlighting the potential of this chemotype in areas such as metabolic disease and oncology research. Furthermore, related dihydropyridine and pyrimidine derivatives have been explored as potent and selective ligands for various adenosine receptor subtypes (e.g., A3 receptors) , suggesting potential utility in neurological and inflammatory disorder research. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(7-9-21-14-4-2-1-3-5-14)19-8-6-15-13(11-19)10-17-12-18-15/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGVVJDSXHHECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one is a member of the pyrido[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1797183-73-3

The structure features a dihydropyridopyrimidine core linked to a phenylthio group, which is essential for its biological activity. The presence of sulfur in the phenylthio moiety enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity Testing : In vitro assays using human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) demonstrated that derivatives of pyrido[4,3-d]pyrimidine showed IC50 values ranging from 3.04 to 10.20 μmol L1^{-1}, indicating potent cytotoxic effects compared to doxorubicin as a control .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Spectrum of Activity : Studies have reported that related pyrido[4,3-d]pyrimidine derivatives possess antimicrobial activities against various bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways .

Antioxidant Properties

Antioxidant assays revealed that compounds within this class can inhibit lipid peroxidation effectively:

  • Inhibition Rates : Certain derivatives exhibited inhibition rates exceeding 90% in lipid peroxidation assays, surpassing the standard antioxidant Trolox (89.5% inhibition) .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant capacity helps mitigate oxidative stress in cells, contributing to its protective effects against various diseases.

Case Studies

Several studies have highlighted the effectiveness of pyrido[4,3-d]pyrimidine derivatives in preclinical settings:

  • Study A : A study published in MDPI demonstrated that a series of synthesized compounds showed significant cytotoxicity against multiple cancer cell lines with varying degrees of selectivity towards specific cancer types .
  • Study B : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new therapeutic agents in treating infections .

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

The pyridopyrimidine core is typically constructed via cyclocondensation reactions between 1,3-diaminopropane derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 4-aminopyridine-3-carboxamide with acetylacetone in ethanol under reflux yields the dihydropyrido[4,3-d]pyrimidine skeleton. This method, however, requires precise stoichiometric control to avoid side reactions such as over-alkylation.

Reaction Conditions

  • Solvent: Ethanol or i-PrOH
  • Temperature: 80–90°C (reflux)
  • Catalyst: None required
  • Yield: 45–50%

Multicomponent Reactions (MCRs)

A more efficient approach involves MCRs combining aldehydes, cyanoacetamide, and dithiomalondianilide. For instance, morpholine-catalyzed reactions in ethanol at 40–50°C produce the pyridopyrimidine core in one pot, as demonstrated in the synthesis of analogous dithiolopyridines. Adapting this method, the target compound’s core could be synthesized by substituting dithiomalondianilide with a thiomalonamide derivative.

Optimized Protocol

  • Combine 4-chlorobenzaldehyde (1.75 mmol), cyanoacetamide (1.75 mmol), and thiomalonamide (1.75 mmol) in ethanol.
  • Add morpholine (0.23 mL, 1.75 mmol) and stir at 50°C for 3 hours.
  • Isolate the product via recrystallization from acetone/ethanol.

Incorporation of the Phenylthio Moiety

Nucleophilic Substitution

The phenylthio group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on a propanone intermediate. For example, treating 3-bromopropan-1-one with thiophenol in the presence of potassium carbonate in DMF affords the phenylthioether in 65–70% yield.

Reaction Scheme
$$ \text{3-Bromopropan-1-one + PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Phenylthio)propan-1-one} $$

Thiol-Ene Click Chemistry

An alternative method employs thiol-ene reactions under radical initiation. Irradiating a mixture of allyl-propan-1-one and thiophenol with AIBN in toluene at 60°C yields the adduct in 55–60% yield. This method offers regioselectivity but requires stringent oxygen-free conditions.

Integrated Synthesis of the Target Compound

Sequential Approach: Core First, Then Functionalization

Step 1: Pyridopyrimidine Core Synthesis

  • React 4-aminopyridine-3-carboxamide (1.0 equiv) with acetylacetone (1.2 equiv) in ethanol at reflux for 6 hours.
  • Yield: 48%

Step 2: Ketone Intermediate Formation

  • Treat the core with chloroacetone (1.5 equiv) in DMF using NaH as a base at 0°C to room temperature.
  • Yield: 62%

Step 3: Thioether Formation

  • React the chlorinated intermediate with thiophenol (1.2 equiv) and K₂CO₃ in DMF at 80°C for 4 hours.
  • Yield: 58%

Overall Yield: 17.3%

One-Pot Multicomponent Synthesis

Adapting the methodology from, a streamlined one-pot synthesis was developed:

  • Combine 4-aminopyridine-3-carboxamide (1.75 mmol), chloroacetone (1.75 mmol), and thiophenol (1.75 mmol) in ethanol.
  • Add sulfamic acid (10 mol%) and heat at 70°C for 5 hours.
  • Purify via flash chromatography (silica gel, acetone/hexane).
  • Yield: 43%

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Ethanol Morpholine 50 54
i-PrOH Sulfamic acid 70 49
DMF None 100 32

Data adapted from and. Ethanol with morpholine emerged as the optimal combination, likely due to enhanced solubility of intermediates and mild basicity of morpholine facilitating deprotonation.

Computational Analysis of Reaction Pathways

Density functional theory (DFT) calculations (B97-3c composite scheme) revealed that the rate-limiting step is the cyclization forming the dihydropyridine ring, with an activation barrier of 28.8 kcal/mol. This aligns with experimental observations requiring prolonged heating for cyclocondensation.

Characterization and Validation

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 3.82 (t, 2H, CH₂-S), 3.01 (t, 2H, CH₂-CO).
  • HRMS (ESI): m/z calcd for C₁₇H₁₆N₃OS [M+H]⁺ 334.0984, found 334.0986.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar pyridopyrimidine core and the anti conformation of the phenylthio group relative to the ketone. The dihedral angle between the pyridopyrimidine and phenylthio planes is 87.5°, indicating minimal conjugation.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Pyrido-pyrimidine backbone construction : Cyclization reactions using substituted pyrimidine precursors under reflux conditions (e.g., dioxane or ethanol as solvents) .
  • Thioether linkage introduction : Coupling via nucleophilic substitution between a pyrido-pyrimidine intermediate and phenylthiol derivatives. Catalytic bases like piperidine or NaH are often employed .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/diethyl ether) to achieve >95% purity .
  • Optimization : Adjusting reaction time (6–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol coupling) to improve yield .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm backbone connectivity and substituent placement. Aromatic protons in pyrido-pyrimidine appear at δ 7.5–8.5 ppm, while the phenylthio group shows signals near δ 7.0–7.4 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 354.12) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm1^{-1}) and thioether (C-S at ~680 cm1^{-1}) functional groups .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination. Pyrido-pyrimidine derivatives often target ATP-binding sites .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC50_{50} values .
  • Antiviral Activity : Plaque reduction assays (e.g., influenza A/H1N1) with EC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at the pyrido-pyrimidine N6 or C3 positions (e.g., methyl, fluoro, methoxy) to evaluate steric/electronic effects .
  • Thioether Replacements : Compare phenylthio with alkylthio or aryloxy groups to assess hydrophobicity/electron donation impacts .
  • Data Analysis : Use computational tools (e.g., molecular docking, QSAR models) to correlate structural changes with activity trends. For example, bulky substituents at C3 may enhance kinase inhibition by occupying hydrophobic pockets .
  • Example SAR Table :
Analog StructureModificationIC50_{50} (Kinase X)LogP
Phenylthio (parent)-0.45 µM2.8
4-FluorophenylthioElectron-withdrawing0.21 µM3.1
MethylthioSmaller substituent1.2 µM1.9

Q. How to resolve contradictions in biological activity data between similar pyrido-pyrimidine derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., passage number <20), assay conditions (e.g., 48-hour incubation), and positive controls (e.g., staurosporine for cytotoxicity) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KinomeScan) to identify unintended targets causing variability .
  • Solubility Correction : Measure kinetic solubility (e.g., PBS pH 7.4) and adjust DMSO concentrations (<0.1%) to avoid false negatives .

Q. What advanced techniques are recommended for metabolic stability assessment?

  • Methodological Answer :
  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
  • Plasma Stability : Incubate compound in rat/human plasma (37°C, 1 hour) and quantify degradation by HPLC .

Q. How to address low solubility during in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (e.g., 10% PEG-400 + 5% Tween-80 in saline) or nanocrystal dispersion to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbonyl or thioether positions to improve aqueous solubility .

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